Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate
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Overview
Description
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide is a chemical compound with the molecular formula C8H7BF3N2OK It is known for its unique structure, which includes a trifluoroborate group attached to a tetrahydroquinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinazoline with a boron-containing reagent, such as potassium trifluoroborate. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol or dichloromethane, under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(prop-2-enyl)borate: Another trifluoroborate compound with a different organic moiety.
Potassium bifluoride: Used as a fluorinating agent in various chemical reactions.
1,2,3,4-tetrahydroisoquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide is unique due to its specific combination of a trifluoroborate group and a tetrahydroquinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7BF3KN2O |
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Molecular Weight |
254.06 g/mol |
IUPAC Name |
potassium;trifluoro-(2-oxo-3,4-dihydro-1H-quinazolin-7-yl)boranuide |
InChI |
InChI=1S/C8H7BF3N2O.K/c10-9(11,12)6-2-1-5-4-13-8(15)14-7(5)3-6;/h1-3H,4H2,(H2,13,14,15);/q-1;+1 |
InChI Key |
HAGKOOJECYAWRF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(CNC(=O)N2)C=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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